![molecular formula C21H19IN2O3S B3617653 N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B3617653.png)
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-iodobenzamide
Overview
Description
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-iodobenzamide is a complex organic compound that features a sulfonamide group, an iodinated benzamide, and an ethyl-substituted phenylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-iodobenzamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting aniline with ethyl sulfonyl chloride under basic conditions.
Iodination of benzamide: The iodination of benzamide can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Coupling reaction: The final step involves coupling the iodinated benzamide with the sulfonamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles in a palladium-catalyzed reaction
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Palladium catalysts and organoboron reagents are commonly used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of sulfonamide and iodinated compounds on biological systems
Mechanism of Action
The mechanism of action of N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The iodinated benzamide moiety may also play a role in binding to specific proteins or nucleic acids, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-iodobenzamide
- N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-bromobenzamide
- N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-chlorobenzamide
Uniqueness
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This makes it particularly valuable in certain synthetic and biological applications .
Properties
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O3S/c1-2-24(17-8-4-3-5-9-17)28(26,27)18-14-12-16(13-15-18)23-21(25)19-10-6-7-11-20(19)22/h3-15H,2H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFOOAATNMIRBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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